4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid
Description
Properties
Molecular Formula |
C14H15ClN4O3 |
|---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-ethoxybenzoic acid |
InChI |
InChI=1S/C14H15ClN4O3/c1-3-22-11-6-8(13(20)21)4-5-10(11)18-14-17-7-9(15)12(16-2)19-14/h4-7H,3H2,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChI Key |
AHUHHSMAYIMYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)NC2=NC=C(C(=N2)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrimidine Intermediate
The pyrimidine fragment, specifically 5-chloro-4-(methylamino)pyrimidin-2-ylamine , is typically prepared through halogenation and amination steps starting from hydroxypyrimidine derivatives.
Chlorination of Hydroxypyrimidine:
A common approach uses phosphorus oxychloride (POCl₃) to convert 4-amino-6-hydroxypyrimidin-2-yl derivatives to their corresponding 5-chloro analogs. The reaction is performed by stirring the hydroxypyrimidine compound in POCl₃ at elevated temperatures (80–97°C) for several hours (7–18 h), followed by quenching with water and neutralization with potassium carbonate to precipitate the chlorinated product.
Example data: Yield ~73%, reaction at 27–97°C for 7 h, followed by work-up involving filtration, washing, and drying.Amination and Methylation:
The 4-position amino group is methylated using methylamine or methylating agents under controlled conditions to introduce the methylamino substituent. This step may be integrated with the chlorination or performed subsequently.
Preparation of the 3-Ethoxybenzoic Acid Moiety
The benzoic acid derivative with an ethoxy substituent at the 3-position is prepared via etherification of hydroxybenzoic acid derivatives or through esterification followed by functional group transformation.
Etherification:
Starting from 3-hydroxybenzoic acid or its derivatives, the hydroxy group is converted to an ethoxy group by reaction with ethyl halides or ethyl sulfate in the presence of a base such as potassium hydroxide, often in acetone or other polar aprotic solvents at temperatures ranging from 20 to 80°C.Esterification and Hydrolysis:
Alternatively, methyl or ethyl esters of 3-ethoxybenzoic acid can be prepared first, followed by hydrolysis under basic conditions to yield the free acid. This method allows for purification and better control of the functional groups before coupling.
Coupling of Pyrimidine and Benzoic Acid Fragments
The key step in synthesizing 4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid is the formation of the amino linkage between the pyrimidine ring and the benzoic acid derivative.
Nucleophilic Aromatic Substitution (SNAr):
The 2-chloropyrimidine intermediate undergoes nucleophilic substitution with the amino group of the 3-ethoxybenzoic acid derivative under basic or catalytic conditions. Typical solvents include acetonitrile or dimethylformamide (DMF), with bases such as potassium carbonate or organic bases like 1,8-diazabicycloundec-7-ene (DBU). Reaction temperatures range from room temperature to reflux (25–85°C), with reaction times from several hours up to a day.Catalysis and Activation:
Use of catalysts such as dimethylaminopyridine (DMAP) or coupling agents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) can improve yields and reaction rates. For example, acylation steps in related compounds are enhanced by DMAP and diazabicycloundecene (DBU) at 27–78°C for 4–7 hours.
Purification and Isolation
- The crude product is typically isolated by precipitation, filtration, and washing with solvents such as water, methanol, or ethyl acetate.
- Recrystallization from solvents like methanol, ethyl acetate, or heptane is used to improve purity.
- Drying under vacuum at moderate temperatures (40–60°C) completes the isolation.
Summary Table of Representative Preparation Steps
Research Findings and Optimization Notes
- The chlorination step is critical for activating the pyrimidine ring toward nucleophilic substitution; controlling temperature and reaction time ensures high selectivity and yield.
- Use of bases like DBU and catalysts such as DMAP significantly enhances coupling efficiency and product purity.
- Solvent choice affects solubility and reaction kinetics; polar aprotic solvents like DMF and acetonitrile are preferred for coupling.
- Post-reaction work-up involving aqueous washes and solvent extractions is essential to remove impurities and side products.
- Activated charcoal treatment during purification can improve color and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable antitumor and antimicrobial properties. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.
Antitumor Activity
In vitro studies have shown that 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid can inhibit the proliferation of specific cancer cell lines. For instance, it has demonstrated effectiveness against breast cancer and lung cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary results indicate that it possesses inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infectious diseases.
Therapeutic Applications
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Cancer Treatment : Ongoing studies are assessing its efficacy as an adjunct therapy in combination with existing chemotherapeutics to enhance treatment outcomes.
- Infectious Disease Management : The compound's antimicrobial properties are being investigated for use in developing new antibiotics or adjunct therapies for resistant infections.
- Inflammatory Disorders : There is potential for this compound to be studied in the context of inflammatory diseases due to its structural similarities with other anti-inflammatory agents.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study conducted on breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study 2 : In an investigation into antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting it could be a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The molecular pathways involved may include the inhibition of kinase activity and disruption of cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Kinase Inhibitors
(a) Pazopanib Hydrochloride (CAS 635702-64-6)
- Structure: Features a pyrimidine ring with a 2,3-dimethylindazolylmethylamino group at position 4 and a methylbenzenesulfonamide substituent at position 2.
- Key Differences :
(b) N-[4-[[5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- Structure : Contains an indole-substituted pyrimidine core and an acrylamide group.
- Key Differences: The acrylamide enables covalent binding to targets like EGFR, whereas the target compound’s methylamino group likely mediates non-covalent interactions . Structural similarity score (0.82 vs. target compound’s analogs) suggests divergent pharmacodynamic profiles .
PROTAC Degraders and Analogous Scaffolds
(a) Compound 10 (m/z 961 [M+H]+)
- Structure : A PROTAC featuring a pyrimidine core linked to a VHL-recruiting moiety via a polyethylene glycol (PEG) chain.
- Designed for ALK degradation, whereas the target compound’s simpler structure may limit degrader functionality .
(b) 4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)-N-cyclopentylbenzamide (w17)
- Structure : Substituted with a triazole-phenyl group and cyclopentyl-benzamide.
- Synthesized via palladium-catalyzed coupling, suggesting divergent synthetic accessibility .
Folate Derivatives and Thiazolo[3,2-a]pyrimidines
(a) 5-CH3-H4folate
- Structure : Pteridine core with a methyl group and glutamyl tail.
- Key Differences :
(b) 445426-07-3 (Thiazolo[3,2-a]pyrimidine derivative)
- Structure : Thiazolo-pyrimidine fused ring with ethoxycarbonyl and allyloxy groups.
- Key Differences :
Biological Activity
2-Trifluoromethoxybenzylhydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article reviews the biological activity of 2-Trifluoromethoxybenzylhydrazine, summarizing key findings from diverse studies and presenting relevant data.
The biological activity of 2-Trifluoromethoxybenzylhydrazine is primarily attributed to its ability to interact with specific enzymes and proteins involved in critical cellular processes. Preliminary studies suggest that it may inhibit enzymes related to cell proliferation and survival, although the precise molecular targets remain under investigation . The trifluoromethoxy group not only increases lipophilicity but may also influence the compound's overall reactivity and binding affinity to target sites.
Antimicrobial Activity
Research indicates that derivatives of hydrazines, including 2-Trifluoromethoxybenzylhydrazine, exhibit significant antimicrobial properties. For example, studies on related compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . Additionally, some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| 2-Trifluoromethoxybenzylhydrazine | Mycobacterium tuberculosis | TBD |
| N-hexyl derivative | M. tuberculosis | 250 |
| Rivastigmine | AChE | 6.0 |
Anticancer Activity
The anticancer potential of 2-Trifluoromethoxybenzylhydrazine has been explored in various studies. It has been shown to possess cytotoxic effects against several cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest mechanisms. For instance, compounds containing similar hydrazine structures have been reported to inhibit the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell survival .
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study, a series of hydrazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the hydrazine structure could enhance antiproliferative activity significantly. Notably, some compounds exhibited IC50 values as low as 7.9 µM against specific cancer cell lines .
Other Biological Activities
Beyond antimicrobial and anticancer properties, 2-Trifluoromethoxybenzylhydrazine has been investigated for anti-inflammatory and analgesic activities. Pyrazole derivatives containing trifluoromethyl groups have shown promising results in reducing inflammation and pain response in animal models .
Table 2: Biological Activities of Trifluoromethyl Derivatives
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Anti-inflammatory | Pyrazole derivative | Moderate inhibition (up to 55%) |
| Analgesic | Pyrazole derivative | Reaction time reduction (up to 22s) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid?
- Methodology : Use stepwise coupling reactions between pyrimidine intermediates and benzoic acid derivatives. For example, nucleophilic aromatic substitution (SNAr) can be employed to attach the methylamino group to the pyrimidine ring, followed by amide or urea bond formation with the benzoic acid moiety. Purification via column chromatography and validation by HPLC (≥98% purity) is critical .
- Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid over-alkylation or hydrolysis of sensitive groups like the ethoxy substituent.
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrimidine and benzoic acid linkage (e.g., ¹H/¹³C NMR for methylamino and ethoxy groups) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous pyrimidine-benzoic acid hybrids .
- HPLC-MS : Assess purity and molecular weight (e.g., theoretical MW: ~377.8 g/mol).
Q. What preliminary biological assays are suitable for evaluating its activity?
- Approach : Screen for receptor binding (e.g., dopamine D2, serotonin 5-HT3) using competitive radioligand assays, as done for structurally related benzamides .
- Experimental Design : Use in vitro models (e.g., cell lines expressing target receptors) with dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known antagonists) to validate assay conditions.
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic profile for therapeutic applications?
- Strategies :
- Lipophilicity Modulation : Introduce substituents like trifluoromethyl groups to enhance metabolic stability, as seen in medicinal chemistry optimizations of similar compounds .
- Prodrug Design : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo.
- Validation : Use logP measurements and in vitro metabolic assays (e.g., liver microsomes) to assess stability .
Q. How to resolve contradictions in reported biological activity across studies?
- Data Analysis Framework :
- Assay Variability : Compare experimental conditions (e.g., receptor expression levels, buffer pH) between studies. For example, pH-dependent solubility of the benzoic acid group may affect binding affinity .
- Statistical Robustness : Apply multivariate analysis to account for confounding variables (e.g., cell viability, batch effects). Replicate experiments with standardized protocols .
Q. What experimental designs are recommended for studying environmental fate and toxicity?
- Guidelines :
- Environmental Partitioning : Measure logD (octanol-water distribution) and soil sorption coefficients (Kd) to predict mobility .
- Ecotoxicology : Use tiered testing—acute toxicity assays (e.g., Daphnia magna LC₅₀) followed by chronic exposure studies in model ecosystems .
- Advanced Tools : Employ LC-MS/MS to quantify degradation products in environmental matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
